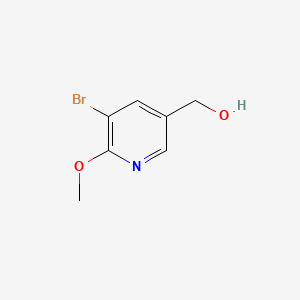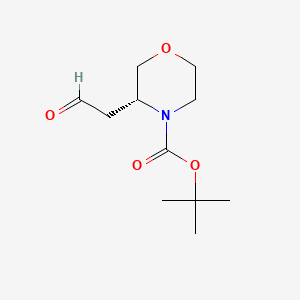
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chemical compound that has gained attention for its potential use in scientific research. It is a derivative of morpholine, a cyclic amine that has been used in the synthesis of various organic compounds. The Boc (tert-butoxycarbonyl) group is a protective group that is commonly used in organic chemistry to protect reactive functional groups during chemical reactions. The synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine involves the use of various reagents and catalysts, and it has been used in several scientific studies for its potential applications.
Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmaceutical Research
Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds in drug discovery and development. The presence of the morpholine ring in various organic compounds has been associated with diverse pharmacological profiles, including antidepressant, anti-inflammatory, and antitumor activities. For instance, morpholine derivatives have been explored for their roles in targeting neurological disorders, cancer, and infectious diseases due to their ability to interact with various biological targets (Asif & Imran, 2019).
Catalysis and Material Science
Morpholine derivatives have been utilized in catalysis, demonstrating their importance in synthesizing complex molecules. These compounds serve as ligands in asymmetric catalysis, influencing the outcomes of chemical reactions to produce chiral molecules with high selectivity. Their applications extend to materials science, where they contribute to the development of polymers and other materials with specific functional properties.
Biotechnological and Analytical Applications
Morpholine derivatives are also significant in biotechnology and analytical chemistry. They have been used in the synthesis of heterocycles, which are crucial in developing new materials and pharmaceuticals. Their role in analytical methods involves the determination of antioxidant activity, showcasing their relevance in assessing the oxidative stability of substances and the antioxidant capacity of natural products (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(2-oxoethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZEJFXZCXYMP-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

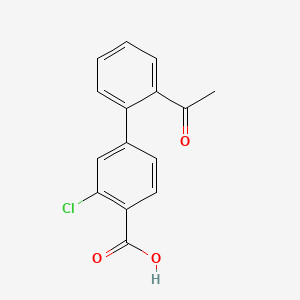
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)
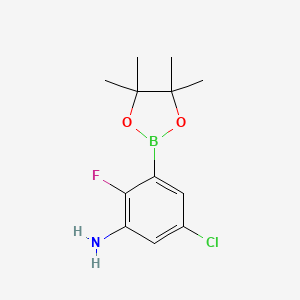
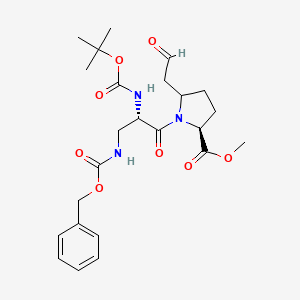
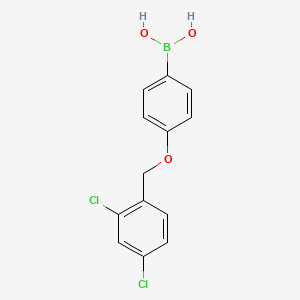
![2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B572103.png)
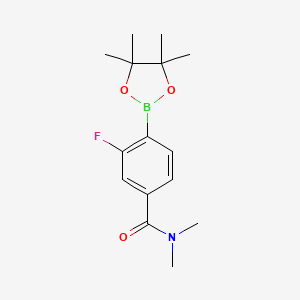
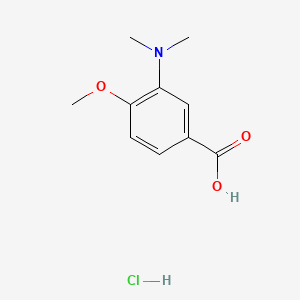
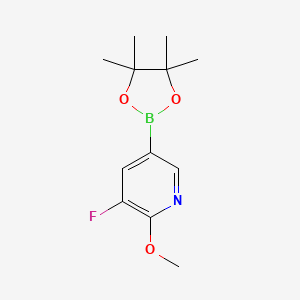
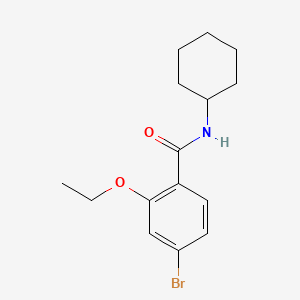
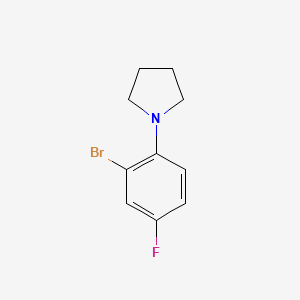
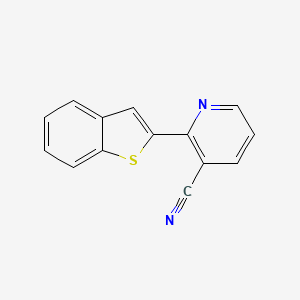
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)
